molecular formula C21H18ClFN2O3S B3459680 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-fluorophenyl)benzamide

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-fluorophenyl)benzamide

Cat. No. B3459680
M. Wt: 432.9 g/mol
InChI Key: FQTVGDUWNKXDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-fluorophenyl)benzamide, also known as GSK2330672, is a small molecule inhibitor that targets the protein kinase B (PKB) pathway. This compound has been the subject of numerous scientific studies due to its potential applications in cancer research and treatment.

Scientific Research Applications

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-fluorophenyl)benzamide has been extensively studied for its potential applications in cancer research and treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, particularly in breast, ovarian, and prostate cancers. Additionally, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-fluorophenyl)benzamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Mechanism of Action

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-fluorophenyl)benzamide targets the PKB pathway, which is involved in cell growth, survival, and metabolism. Specifically, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-fluorophenyl)benzamide inhibits the activity of PKB, also known as Akt, by binding to its PH domain. This prevents PKB from phosphorylating downstream targets such as mTOR and FOXO, which are involved in cell proliferation and survival. By inhibiting the PKB pathway, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-fluorophenyl)benzamide induces apoptosis and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-fluorophenyl)benzamide has been shown to have other biochemical and physiological effects. For example, it has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-fluorophenyl)benzamide has also been shown to inhibit inflammation and to improve insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-fluorophenyl)benzamide is its specificity for the PKB pathway, which makes it a valuable tool for studying the role of this pathway in cancer and other diseases. However, its potency and selectivity may also limit its use in certain experiments, as it may have off-target effects or interact with other signaling pathways. Additionally, the synthesis of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-fluorophenyl)benzamide is complex and may be challenging for some laboratories to reproduce.

Future Directions

There are several potential future directions for research on 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-fluorophenyl)benzamide. One area of interest is the development of combination therapies that include 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-fluorophenyl)benzamide and other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is the investigation of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-fluorophenyl)benzamide in other diseases that involve the PKB pathway, such as diabetes or neurodegenerative diseases. Finally, further studies are needed to optimize the synthesis and formulation of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-fluorophenyl)benzamide for clinical use.

properties

IUPAC Name

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O3S/c1-29(27,28)25(14-15-6-10-17(22)11-7-15)18-12-8-16(9-13-18)21(26)24-20-5-3-2-4-19(20)23/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTVGDUWNKXDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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